CYP11B2 Potency and Selectivity: 5-(3,4-Difluorophenyl)pyridin-3-amine-Containing Derivative vs. 3-Pyridine Analog
A derivative incorporating the 5-(3,4-difluorophenyl)pyridin-3-amine core (BDBM50341478) inhibits human CYP11B2 with an IC50 of 2.30 nM, compared to an IC50 of 502 nM for the 3-pyridine analog (compound 26) [1][2]. This represents a 218-fold improvement in potency. Selectivity over CYP11B1 is also dramatically enhanced: the target derivative exhibits a selectivity factor (IC50 CYP11B2 / IC50 CYP11B1) of 216 (CYP11B1 IC50 = 496 nM), versus a selectivity factor of only 8 for the 3-pyridine analog (CYP11B1 IC50 = 3955 nM) [1][2]. This 27-fold increase in selectivity minimizes off-target effects on cortisol biosynthesis [3].
| Evidence Dimension | CYP11B2 inhibitory potency (IC50) and selectivity over CYP11B1 |
|---|---|
| Target Compound Data | IC50 CYP11B2 = 2.30 nM; selectivity factor = 216 |
| Comparator Or Baseline | 3-pyridine analog (compound 26): IC50 CYP11B2 = 502 nM; selectivity factor = 8 |
| Quantified Difference | 218-fold lower IC50 (potency); 27-fold higher selectivity |
| Conditions | Human CYP11B2 and CYP11B1 expressed in hamster V79 MZh cells; substrate 11-deoxycorticosterone, 100 nM |
Why This Matters
This quantitative advantage directly translates to lower required dosing and reduced off-target cortisol suppression in therapeutic applications targeting aldosterone-driven diseases.
- [1] BindingDB. Ligand BDBM50341478 (8-[5-(3,4-Difluorophenyl)pyridin-3-yl]-1,2,5,6-tet...). View Source
- [2] PMC4018063 Table 2. Inhibition of CYP11B2 and CYP11B1 by Compounds 23–42. View Source
- [3] Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. Hypertension. 2021;78:131–141. View Source
